The compound (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]}pentadeca-2,5,9-trien-7-one is a complex organic molecule with significant pharmacological potential. It is primarily recognized as a selective inhibitor of phosphodiesterase type 1 (PDE1), which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound is also known by its developmental code ITI-214 and has been investigated for applications in treating heart failure and certain cancers.
The compound's molecular formula is , with a molecular weight of approximately 605.6 g/mol . It is classified under the category of small-molecule drugs and has been assigned the CAS number 1642303-38-5 . This compound's structure features multiple rings and functional groups that contribute to its biological activity.
The synthesis of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]}pentadeca-2,5,9-trien-7-one involves several key steps:
The synthetic route often employs specific solvents, catalysts, and temperature controls to optimize the reaction conditions for maximum efficiency .
The molecular structure of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]}pentadeca-2,5,9-trien-7-one features multiple fused rings and a variety of functional groups that contribute to its pharmacological properties.
The compound undergoes various chemical reactions relevant to its functionality:
Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]}pentadeca-2,5,9-trien-7-one exerts its pharmacological effects primarily through the selective inhibition of the PDE1 enzyme:
The compound appears as a solid powder with a minimum purity of 95% .
Key chemical properties include:
Further studies are required to fully characterize the solubility and stability profiles under various conditions.
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]}pentadeca-2,5,9-trien-7-one has shown promise in various therapeutic contexts:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2